1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
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Description
1-(2,6-Dichlorophenoxy)methyl-1H-pyrazole-3-carboxylic acid, or 1-DCPMP, is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that is used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are all important topics to consider.
Scientific Research Applications
1. Structural Analysis and Synthesis
- The compound's synthesis and structural analysis are crucial in understanding its properties and potential applications. For instance, studies have demonstrated the regiospecific synthesis of related pyrazole compounds and the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
2. Computational and Theoretical Studies
- Computational and quantum-chemical calculations have been employed to study the formation of pyrazole-3-carboxamide and -3-carboxylate derivatives, providing insights into the reaction mechanisms and structural properties of these compounds (Yıldırım, Kandemirli, & Akçamur, 2005).
3. Crystal Structure Studies
- The crystal structure of related pyrazole derivatives has been extensively studied. Such research offers valuable information on the molecular arrangement, which is essential for understanding the compound's interactions and reactivity (Shen, Huang, Diao, & Lei, 2012).
4. Coordination Chemistry
- Pyrazole derivatives have been investigated for their potential in forming coordination complexes with metals. This aspect is vital in materials science and coordination chemistry, where these complexes can have various applications (Radi et al., 2015).
properties
IUPAC Name |
1-[(2,6-dichlorophenoxy)methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-7-2-1-3-8(13)10(7)18-6-15-5-4-9(14-15)11(16)17/h1-5H,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLRTVPIUOCIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCN2C=CC(=N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid |
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